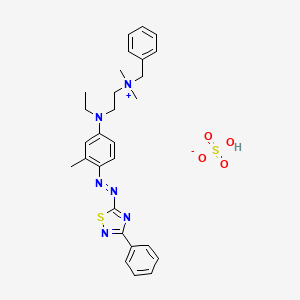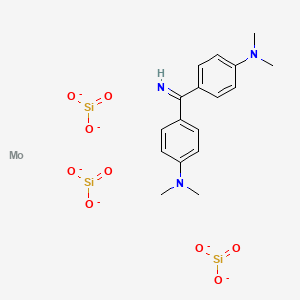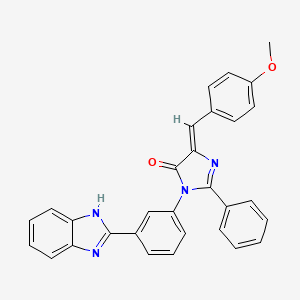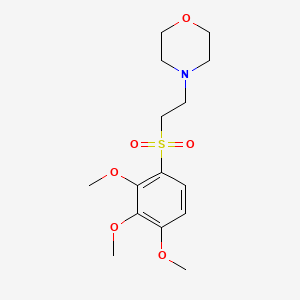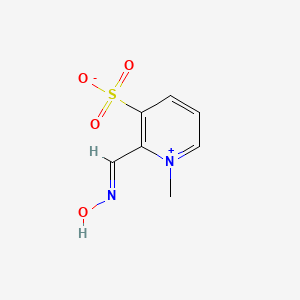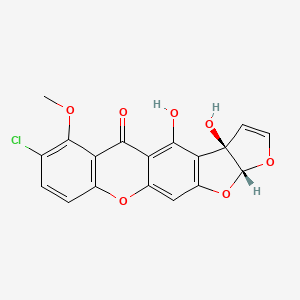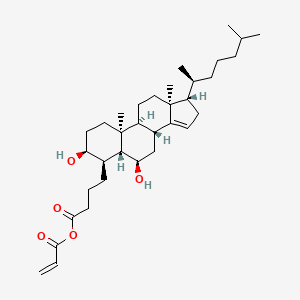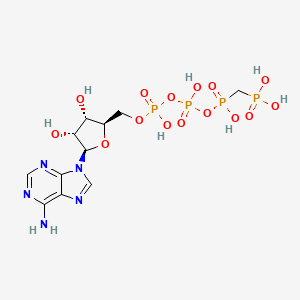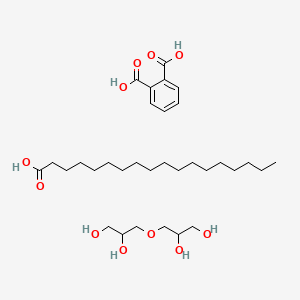
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- typically involves the construction of the triazoloquinazoline core followed by the introduction of the phenyl and phenylethenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazole ring, which is then fused with a quinazoline moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce triazoloquinazoline alcohols .
科学的研究の応用
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism underlying its anticancer activity. Additionally, it may inhibit specific enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
(1,2,4)Triazolo(4,3-a)quinoxaline: Similar in structure but with a quinoxaline core.
(1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazine: Contains a thiadiazine ring fused with a triazole
Uniqueness
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for anticancer research .
特性
CAS番号 |
95854-72-1 |
|---|---|
分子式 |
C23H16N4 |
分子量 |
348.4 g/mol |
IUPAC名 |
5-phenyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H16N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-16H/b16-15+ |
InChIキー |
UFHLQAOMUXALJQ-FOCLMDBBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



